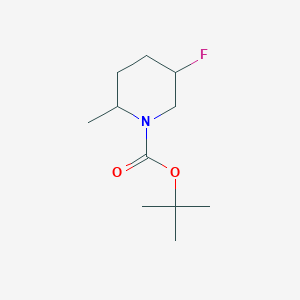![molecular formula C11H19NO3 B13013366 Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate is a complex organic compound with a unique structure that includes an oxetane ring. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate typically involves multiple steps. One common method starts with the preparation of 3-methyl-3-oxetanemethanol, which is then reacted with other reagents to form the final compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. Cold-chain transportation is often necessary to maintain the stability of the compound during production and distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate involves its interaction with specific molecular targets. The oxetane ring in its structure is known to participate in various chemical reactions, which can influence biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate can be compared with other similar compounds, such as:
3-Hydroxymethyl-3-methyl-oxetane: A simpler compound with a similar oxetane ring structure.
Methyl 2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate: Another compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxetane ring, which imparts distinctive chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
methyl (E)-2-methyl-4-[(3-methyloxetan-3-yl)methylamino]but-2-enoate |
InChI |
InChI=1S/C11H19NO3/c1-9(10(13)14-3)4-5-12-6-11(2)7-15-8-11/h4,12H,5-8H2,1-3H3/b9-4+ |
InChI-Schlüssel |
NCNJODJWGGDUIU-RUDMXATFSA-N |
Isomerische SMILES |
C/C(=C\CNCC1(COC1)C)/C(=O)OC |
Kanonische SMILES |
CC(=CCNCC1(COC1)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


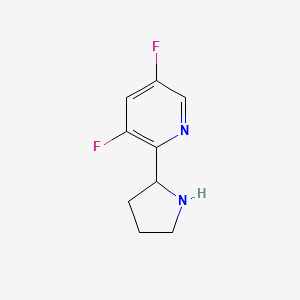
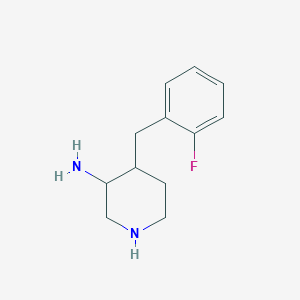

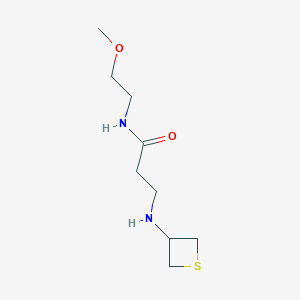
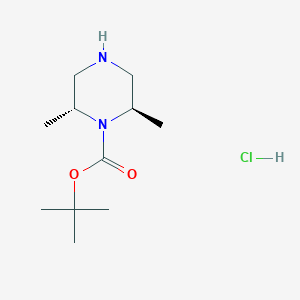
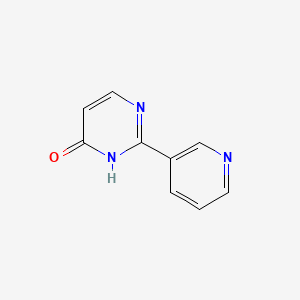

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
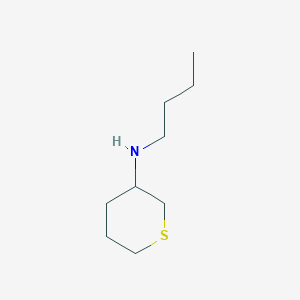

![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)

